molecular formula C₁₉H₂₆O₃ B023171 4-Methoxyestradiol CAS No. 26788-23-8

4-Methoxyestradiol

Cat. No. B023171
CAS RN: 26788-23-8
M. Wt: 302.4 g/mol
InChI Key: BCWZIZLVBYHFES-PYEWSWHRSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methoxyestradiol and its analogs involves sophisticated chemical procedures aimed at enhancing its biological properties while minimizing its affinity for the estrogen receptor to avoid unwanted activities. For instance, the automated synthesis of 11β-methoxy-4,16α-[16α-18F]difluoroestradiol (4F-M[18F]FES), a derivative with potential improved properties for PET imaging of estrogen receptor densities in breast cancer patients, highlights the intricate methods developed to produce these compounds with high purity and yield (Ahmed et al., 2007).

Molecular Structure Analysis

The molecular structure of 4-Methoxyestradiol is critical to its function, with specific structural features being essential for its biological activity. Structural modifications, such as the introduction of electropositive substitutions or changes in steric bulk, can significantly influence its ability to inhibit DNA synthesis and its binding affinity to the estrogen receptor. Comparative studies on structural variations and their effects on biological activity help guide the design of new analogs with optimized activity profiles (Hughes et al., 2002).

Chemical Reactions and Properties

4-Methoxyestradiol engages in various chemical reactions due to its complex molecular structure. Its interactions with tubulin, a protein essential for cell division, highlight its mechanism of action at the cellular level. By binding to the colchicine site on tubulin, 4-Methoxyestradiol inhibits tubulin polymerization, a process vital for mitotic spindle formation, thereby exhibiting its antimitotic activity. This interaction underscores the compound's potential in targeting proliferating cancer cells (Hamel et al., 1996).

Physical Properties Analysis

The physical properties of 4-Methoxyestradiol, including its solubility, melting point, and stability, are essential for its formulation and therapeutic application. Its stability, in particular, is crucial for its effectiveness as a drug, with some derivatives being designed to improve stability and bioavailability for clinical use. Automated synthesis methods contribute to producing 4-Methoxyestradiol derivatives with high radiochemical purity and stability, facilitating their use in clinical trials (Ahmed et al., 2007).

Chemical Properties Analysis

The chemical properties of 4-Methoxyestradiol, such as its reactivity and interactions with biological molecules, play a pivotal role in its biological effects. Its ability to induce apoptosis in vascular endothelial cells, potentially through the modulation of nitric oxide synthase and nitric oxide production, exemplifies how its chemical interactions at the molecular level translate to significant biological outcomes (Tsukamoto et al., 1998).

Scientific Research Applications

  • Cancer Treatment : 4-Methoxyestradiol exhibits strong anti-cancer properties. It has been found to inhibit prostate cancer cell proliferation both in vitro and in vivo, making it a candidate for clinical use in patients with androgen-independent prostate cancer (Qadan et al., 2001). Additionally, it shows promise in treating malignant gliomas, where it significantly inhibits growth (Kang et al., 2006), and in other solid tumors through apoptosis induction (Schumacher & Neuhaus, 2001).

  • Cardiovascular Health : It may also be beneficial in cardiovascular health, particularly in reducing atherosclerotic lesion formation, suggesting potential use in hormone replacement therapy trials (Bourghardt et al., 2007).

  • Neuroprotection : This compound is considered a physiological modulator of neuron survival, indicating potential applications in neuroprotection (Gorska et al., 2016).

  • Breast Cancer Prevention : 4-Methoxyestradiol may have a protective effect against estrogen-induced cancers in target organs, which could be significant for breast cancer prevention (Zhu & Conney, 1998).

  • Chemoprevention : It has been suggested as a chemopreventive agent and could be used as a marker for early diagnosis and prognosis of cancerous or precancerous lesions (Garcia et al., 2006).

  • Antiangiogenic and Antitubulin Activity : 4-Methoxyestradiol exhibits antiangiogenic and antitubulin activities, making it a promising agent for cancer treatment, including inhibiting tumor growth and metastasis in various models (Pribluda et al., 2004).

Safety And Hazards

4-Methoxyestradiol is toxic if swallowed, in contact with skin, or if inhaled . It also causes skin irritation and serious eye irritation .

Future Directions

The role of estrogens in the development and progression of diseases such as pulmonary arterial hypertension and breast cancer is being actively researched . The metabolism of estradiol, including the formation of 4-Methoxyestradiol, is a key area of interest. Further studies are needed to understand the complex mechanisms by which estradiol metabolism affects various physiological processes .

properties

IUPAC Name

(8R,9S,13S,14S,17S)-4-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,17+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWZIZLVBYHFES-PYEWSWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50949596
Record name 4-Methoxyestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Methoxy-17beta-estradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012782
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Methoxyestradiol

CAS RN

26788-23-8
Record name 4-Methoxyestradiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26788-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxyestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026788238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxyestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxyestradiol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6YV5Q2LKS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Methoxy-17beta-estradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012782
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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